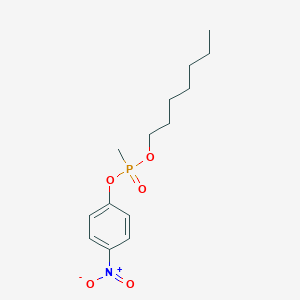
Heptyl 4-nitrophenyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 4-nitrophenyl methylphosphonate is an organophosphorus compound characterized by the presence of a heptyl group, a 4-nitrophenyl group, and a methylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of heptyl 4-nitrophenyl methylphosphonate may involve large-scale batch or continuous processes, utilizing automated reactors and stringent quality control measures. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Heptyl 4-nitrophenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield heptyl 4-aminophenyl methylphosphonate, while substitution reactions can produce a variety of alkyl or aryl derivatives .
Scientific Research Applications
Chemistry
In chemistry, heptyl 4-nitrophenyl methylphosphonate is used as a reagent in organic synthesis and as a model compound for studying phosphonate chemistry .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly in the study of catalytic antibodies and esterase enzymes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its role as a precursor for drug development and as a probe for studying biochemical pathways .
Industry
In industry, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds .
Mechanism of Action
The mechanism of action of heptyl 4-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through the phosphonate moiety, which mimics the transition state of the enzyme’s natural substrate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-nitrophenyl methylphosphonate
- 4-nitrophenyl ethyl methylphosphonate
- 4-nitrophenyl isopropyl methylphosphonate
Uniqueness
The heptyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
62704-83-0 |
|---|---|
Molecular Formula |
C14H22NO5P |
Molecular Weight |
315.30 g/mol |
IUPAC Name |
1-[heptoxy(methyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C14H22NO5P/c1-3-4-5-6-7-12-19-21(2,18)20-14-10-8-13(9-11-14)15(16)17/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
MYKHPUPWTFFYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


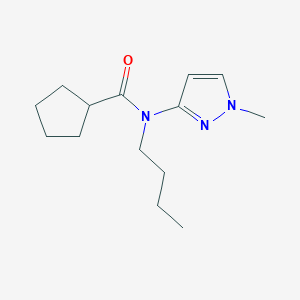
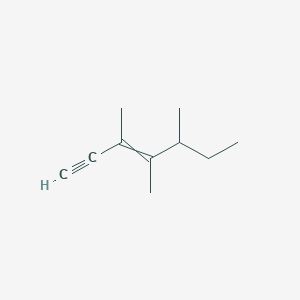


![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride](/img/structure/B14523492.png)
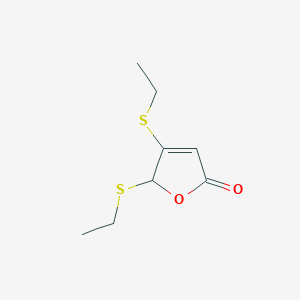
![5-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]pentan-1-amine](/img/structure/B14523514.png)
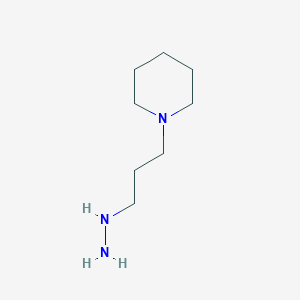
![3-[(3-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14523517.png)
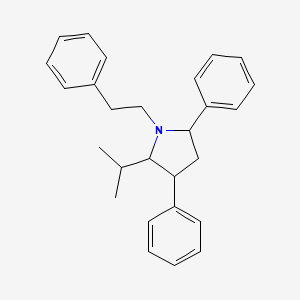
![6-Chloro-3-[3-(dimethylamino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14523525.png)
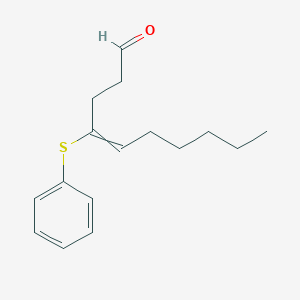
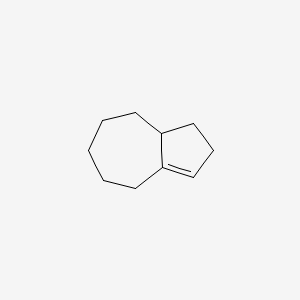
![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl hexanoate](/img/structure/B14523534.png)
